4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile
Overview
Description
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is a complex organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Biochemical Pathways
Compounds with similar structures have been found to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have been found to exhibit analgesic efficacy, relieving pain through opioid independent systems .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it may inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm to the organism . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified derivatives . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, binding to plasma proteins can facilitate its transport through the bloodstream, while interactions with membrane transporters can affect its uptake into cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves multiple steps, starting with the chlorination and fluorination of a suitable precursor. One common method is the halogenation of phenylacetonitrile using chlorine and fluorine gases under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the precursor is fed into a reactor containing halogen gases. The reaction is carefully monitored to ensure the desired substitution pattern on the phenyl ring.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: The compound can be reduced to remove halogens, resulting in simpler derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.
Major Products Formed:
Oxidation: Trifluoromethyl ketones
Reduction: Phenylacetonitrile derivatives
Substitution: Hydroxy- or amino-substituted phenylacetonitriles
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is used as a probe to study enzyme mechanisms and protein interactions. Its fluorine atoms can be used to label biomolecules for imaging and tracking.
Medicine: This compound has potential applications in drug discovery and development. Its structural features make it suitable for creating pharmaceuticals with enhanced stability and bioactivity.
Industry: In the industrial sector, it is used in the production of agrochemicals, such as herbicides and insecticides
Comparison with Similar Compounds
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
4-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile
Uniqueness: 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This pattern provides distinct advantages in various applications compared to similar compounds.
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Properties
IUPAC Name |
2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF4N/c10-8-6(9(12,13)14)3-5(1-2-15)4-7(8)11/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHBBSWOXUUPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189666 | |
Record name | Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-62-2 | |
Record name | Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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